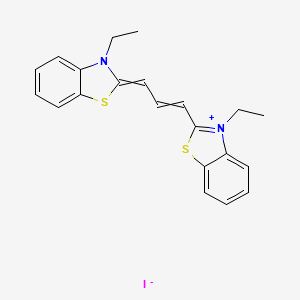

3,3'-Diethylthiacarbocyanine iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N2S2.HI/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBILKJHDPEENF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21IN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046591 | |

| Record name | 3,3'-Diethylthiacarbocyanine iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905-97-5 | |

| Record name | 3,3′-Diethylthiacarbocyanine iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Diethylthiacarbocyanine iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Diethylthiacarbocyanine iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DIETHYLTHIACARBOCYANINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG7AT8S84N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the photophysical properties of 3,3'-Diethylthiacarbocyanine iodide?

An In-Depth Technical Guide to the Photophysical Properties of 3,3'-Diethylthiacarbocyanine Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DTCI) is a cyanine (B1664457) dye belonging to the carbocyanine family, characterized by two nitrogen-containing heterocyclic nuclei linked by a polymethine bridge. This structural motif is responsible for its strong absorption and fluorescence properties in the visible region of the electromagnetic spectrum. DTCI is a valuable tool in various scientific disciplines, including as a fluorescent probe, a sensitizer (B1316253) in photographic emulsions, and in dye lasers. Its photophysical properties are highly sensitive to the local environment, making it a useful indicator for studying molecular interactions and microenvironmental changes. This guide provides a comprehensive overview of the core photophysical properties of DTCI, detailed experimental protocols for their characterization, and a visualization of its excited-state deactivation pathways.

Core Photophysical Properties

The photophysical behavior of a molecule describes the processes that occur following the absorption of light. For DTCI, the key photophysical parameters include its absorption and emission characteristics, molar extinction coefficient, and fluorescence quantum yield. These properties are significantly influenced by the solvent environment.

Data Presentation

The quantitative photophysical properties of this compound in various solvents are summarized in the table below for easy comparison.

| Solvent | Absorption Maximum (λ_max) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission Maximum (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Reference |

| Ethanol (B145695) | 559.25 | 161,000 | Not Specified | 0.05 | [1] |

| Methanol (B129727) | 560 | Not Specified | 556 | Not Specified | [2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Not Specified | Not Specified | Not Specified | [3] |

Note: The emission maximum in ethanol and the molar extinction coefficient and quantum yield in methanol and DMSO were not explicitly available in the provided search results. The emission maximum in methanol is listed under "Fluorescence" but may refer to the excitation wavelength.

Excited-State Deactivation Pathways

Upon absorption of a photon, a DTCI molecule is promoted to an excited singlet state (S₁). From this state, it can return to the ground state (S₀) through several competing radiative and non-radiative pathways. The efficiency of these pathways dictates the overall photophysical properties of the dye.

Caption: Excited-state deactivation pathways of DTCI.

Experimental Protocols

Accurate determination of photophysical parameters is crucial for the reliable application of fluorescent dyes. Below are detailed methodologies for key experiments.

Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of DTCI.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of DTCI of a known concentration (e.g., 1 mM) in the chosen solvent. Protect the solution from light to prevent photodegradation.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will result in absorbance values between 0.1 and 1.0 at the absorption maximum.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 400-700 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with one of the diluted DTCI solutions and then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat for all dilutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

According to the Beer-Lambert law (A = εcl), plot absorbance (A) at λ_max versus concentration (c).

-

The slope of the resulting linear fit will be the molar extinction coefficient (ε).

-

Caption: Experimental workflow for absorption spectroscopy.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum of DTCI.

Materials:

-

Dilute solutions of DTCI (absorbance < 0.1 at the excitation wavelength)

-

Spectroscopic grade solvent

-

Fluorometer

-

Quartz fluorescence cuvettes

Methodology:

-

Solution Preparation: Prepare a dilute solution of DTCI in the desired solvent. The absorbance at the intended excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength (typically at or near the λ_max obtained from absorption spectroscopy). Set the emission wavelength range to be scanned (e.g., 550-800 nm). Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a blank scan to identify any background fluorescence.

-

Sample Measurement: Rinse and fill a cuvette with the DTCI solution. Place it in the fluorometer and record the emission spectrum.

-

Data Correction: If necessary, subtract the blank spectrum from the sample spectrum. The resulting spectrum should be corrected for the instrument's wavelength-dependent response using correction files provided with the instrument or determined using standard lamps.

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λ_em).

Fluorescence Quantum Yield Determination (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φ_f) of DTCI relative to a standard of known quantum yield.

Materials:

-

DTCI solutions of varying concentrations

-

A fluorescent standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral range (e.g., Rhodamine 6G in ethanol, Φ_std = 0.95)

-

Solutions of the standard of varying concentrations

-

Spectroscopic grade solvent

-

UV-Vis spectrophotometer

-

Fluorometer

Methodology:

-

Solution Preparation: Prepare a series of five to six dilute solutions of both DTCI and the fluorescent standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should range from approximately 0.01 to 0.1.

-

Absorption Measurements: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurements:

-

Set the excitation wavelength on the fluorometer to be the same for both the sample and the standard.

-

Record the fluorescence emission spectrum for each of the prepared solutions.

-

Ensure that the experimental conditions (e.g., slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

For both the DTCI and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the slope (Gradient) of the linear fit for both plots.

-

Calculate the quantum yield of DTCI (Φ_sample) using the following equation: Φ_sample = Φ_std * (Gradient_sample / Gradient_std) * (n_sample² / n_std²) where n is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the equation simplifies to: Φ_sample = Φ_std * (Gradient_sample / Gradient_std)

-

Caption: Comparative method for quantum yield determination.

Conclusion

This technical guide has provided a detailed overview of the photophysical properties of this compound, a versatile cyanine dye. The provided data, experimental protocols, and visualizations offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize and characterize this important fluorophore in their work. Understanding the fundamental photophysics of DTCI is paramount for its successful application in diverse fields, from biological imaging to materials science. The sensitivity of its properties to the environment also presents opportunities for the development of sophisticated sensing applications.

References

The Luminescence of 3,3'-Diethylthiacarbocyanine Iodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diethylthiacarbocyanine iodide, commonly abbreviated as DiSC2(3), is a lipophilic cationic cyanine (B1664457) dye widely utilized as a fluorescent probe in biological and chemical research. Its pronounced sensitivity to the local microenvironment makes it a powerful tool for investigating membrane potential, viscosity, and the binding dynamics of macromolecules. This technical guide provides a comprehensive overview of the core fluorescence mechanism of DiSC2(3), detailing the photophysical principles that govern its emission properties. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the key processes to facilitate a deeper understanding and application of this versatile fluorescent probe.

Core Fluorescence Mechanism

The fluorescence of this compound is governed by a complex interplay of its molecular structure, electronic transitions, and interactions with its immediate surroundings. As a cyanine dye, its photophysical behavior is characterized by a high molar extinction coefficient and a fluorescence quantum yield that is highly dependent on environmental factors.

At the heart of its fluorescence is the π-electron system of the polymethine chain connecting two benzothiazole (B30560) heterocyclic moieties. Upon absorption of a photon, a π-π* electronic transition occurs, promoting the molecule to an excited singlet state (S₁). The subsequent de-excitation to the ground state (S₀) can occur through several competing pathways:

-

Fluorescence (Radiative Decay): The emission of a photon, resulting in the characteristic fluorescence of the dye. The efficiency of this process is quantified by the fluorescence quantum yield (Φf).

-

Internal Conversion (Non-radiative Decay): A heat-dissipating process where the molecule relaxes to the ground state without the emission of a photon.

-

Photoisomerization (Non-radiative Decay): Rotation around the carbon-carbon bonds of the polymethine chain can lead to a non-fluorescent twisted intramolecular charge transfer (TICT) state, which then rapidly decays to the ground state non-radiatively. This is a major pathway for non-radiative decay in cyanine dyes in low-viscosity environments.

-

Intersystem Crossing (Non-radiative Decay): Transition from the excited singlet state (S₁) to a triplet state (T₁). This process can lead to phosphorescence (which is generally weak at room temperature for cyanine dyes) or photochemical reactions.

The fluorescence quantum yield of DiSC2(3) is notably low in aqueous solutions but increases significantly when the dye is incorporated into more viscous environments such as lipid membranes or when bound to macromolecules like proteins or DNA. This enhancement is primarily attributed to the restriction of intramolecular rotation, which suppresses the non-radiative photoisomerization pathway and consequently favors the radiative decay through fluorescence.

Data Presentation

The following tables summarize the key photophysical properties of this compound under various conditions.

Table 1: Spectral Properties of this compound in Different Solvents

| Solvent | Absorption Maximum (λ_abs, nm) | Emission Maximum (λ_em, nm) |

| Methanol | 560 | 556 |

| Ethanol | 559 | - |

Data compiled from various sources.

Table 2: Fluorescence Quantum Yield (Φf) of this compound in Different Environments

| Environment | Fluorescence Quantum Yield (Φf) |

| Ethanol | 0.05 |

| Methanol | 0.045 |

| Chloroform | 0.042 |

| Dimyristoylphosphatidylcholine (DMPC) Liposomes | 0.27 (for Dihexylthiacarbocyanine iodide, a close analog) |

Data compiled from various sources.

Table 3: Fluorescence Lifetime (τf) of this compound in Methanol/Glycerol Mixtures of Varying Viscosity

| Viscosity (cP) | Fluorescence Lifetime (τf, ns) |

| ~0.6 (Methanol) | ~0.3 |

| Increasing Viscosity | Increases |

| ~950 (95% Glycerol) | ~3.4 |

Data indicates a clear trend of increasing fluorescence lifetime with increasing viscosity, consistent with the molecular rotor behavior of the dye.

Table 4: Calculated Radiative (k_r) and Non-Radiative (k_nr) Decay Rate Constants

| Solvent | Φf | τf (ns) (estimated) | k_r (x 10⁸ s⁻¹) | k_nr (x 10⁸ s⁻¹) |

| Methanol | 0.045 | 0.3 | 1.5 | 31.8 |

Radiative (k_r = Φf / τf) and non-radiative (k_nr = (1 - Φf) / τf) decay rates are calculated from the experimental quantum yield and estimated lifetime in methanol. These values illustrate the dominance of non-radiative decay pathways in low-viscosity solvents.

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Comparative Method)

This protocol outlines the determination of the fluorescence quantum yield of this compound by comparing its fluorescence intensity to that of a well-characterized standard.

Materials:

-

This compound (DiSC2(3))

-

Fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

-

Spectroscopic grade solvents (e.g., ethanol, methanol)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of both DiSC2(3) and the reference standard in the chosen solvent.

-

Preparation of Dilutions: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra for all prepared solutions. Determine the absorbance at the chosen excitation wavelength for each solution.

-

Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths). The excitation wavelength should be the same for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The fluorescence quantum yield (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where:

-

Φ_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

n_sample and n_std are the refractive indices of the solvents used for the sample and the standard, respectively (if they are different).

-

-

Protocol for Studying the Effect of Solvent Polarity (Solvatochromism)

This protocol describes how to investigate the effect of solvent polarity on the absorption and fluorescence spectra of DiSC2(3).

Materials:

-

This compound (DiSC2(3))

-

A series of spectroscopic grade solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, acetone, ethanol, methanol, water).

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare dilute solutions of DiSC2(3) in each of the selected solvents. The concentration should be kept constant across all solvents and low enough to avoid aggregation.

-

Absorption Spectra: Record the UV-Vis absorption spectrum of the dye in each solvent. Determine the wavelength of maximum absorption (λ_abs).

-

Fluorescence Spectra: Record the fluorescence emission spectrum of the dye in each solvent, using the respective λ_abs as the excitation wavelength. Determine the wavelength of maximum emission (λ_em).

-

Data Analysis:

-

Calculate the Stokes shift (Δν) in each solvent: Δν = (1/λ_abs) - (1/λ_em).

-

Correlate the observed spectral shifts (λ_abs, λ_em, and Stokes shift) with a solvent polarity scale (e.g., the Reichardt's E_T(30) scale or the Lippert-Mataga plot).

-

A Lippert-Mataga plot relates the Stokes shift to the solvent orientation polarizability (Δf), providing information about the change in the dye's dipole moment upon excitation.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Excited-state deactivation pathways for this compound.

Caption: Formation of J-aggregates from monomeric DiSC2(3) and the effect on absorption spectra.

Caption: Experimental workflow for the determination of fluorescence quantum yield.

Spectral Characteristics of 3,3'-Diethylthiacarbocyanine Iodide in Different Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diethylthiacarbocyanine iodide (DTCI) is a cyanine (B1664457) dye renowned for its strong absorption and fluorescence properties in the visible region of the electromagnetic spectrum. Its spectral characteristics are highly sensitive to the surrounding environment, particularly the solvent, a phenomenon known as solvatochromism. This sensitivity makes DTCI a valuable tool in various applications, including as a fluorescent probe in biological imaging, a sensitizer (B1316253) in photographic materials, and a component in dye lasers. Understanding the influence of different solvents on the photophysical properties of DTCI is crucial for optimizing its performance in these applications. This technical guide provides a comprehensive overview of the spectral characteristics of DTCI in various solvents, detailed experimental protocols for their determination, and a discussion of the underlying principles governing its solvatochromic behavior.

Data Presentation: Photophysical Properties of this compound

The spectral properties of this compound are significantly influenced by the polarity and viscosity of the solvent. The following table summarizes the key photophysical parameters of DTCI in different solvents.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_max abs) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Emission Max (λ_max em) (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) |

| Methanol (B129727) | 32.7 | 560[1] | - | 556[1] | -4 | - |

| Ethanol | 24.5 | 559.25[2] | 161,000[2] | - | - | 0.05[2] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available | - | Data not available | - | - |

| Water | 80.1 | Aggregates | Aggregates | Monomer: ~600-700, Dimer: ~750-850[3] | - | - |

Influence of Solvent Properties on Spectral Characteristics

The observed shifts in the absorption and emission spectra of DTCI in different solvents can be attributed to the differential stabilization of the ground and excited states of the dye molecule by the solvent molecules.

dot

Caption: Logical relationship between solvent properties and the spectral characteristics of DTCI.

Experimental Protocols

Accurate determination of the spectral characteristics of this compound requires careful experimental procedures. The following protocols outline the methodologies for measuring absorption and fluorescence spectra, and for determining the fluorescence quantum yield.

Preparation of Stock and Working Solutions

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound powder and dissolve it in a spectroscopic grade solvent (e.g., methanol or ethanol) to prepare a stock solution of a known concentration (typically in the range of 1 mM). To ensure complete dissolution, sonication may be applied. Store the stock solution in the dark at a low temperature to prevent degradation.

-

Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution with the desired solvent. For absorption measurements, the concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum. For fluorescence measurements, the absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

UV-Vis Absorption Spectroscopy

-

Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer. Set the wavelength range to scan across the visible region (e.g., 400-700 nm).

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent that will be used for the sample measurement.

-

Sample Measurement: Rinse the sample cuvette with the working solution two to three times before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Determine the wavelength of maximum absorption (λ_max abs) and the corresponding absorbance value. The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

-

Instrument Setup: Use a calibrated spectrofluorometer. Set the excitation wavelength to the absorption maximum (λ_max abs) of the dye in the specific solvent. Set the emission wavelength range to scan from a wavelength slightly longer than the excitation wavelength to the end of the expected emission range (e.g., 500-800 nm).

-

Sample Measurement: Use a four-sided clear cuvette for fluorescence measurements. Record the fluorescence emission spectrum.

-

Data Analysis: Determine the wavelength of maximum emission (λ_max em). The Stokes shift can be calculated as the difference between the emission maximum and the absorption maximum (λ_max em - λ_max abs).

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral range as DTCI (e.g., Rhodamine 6G in ethanol, Φ_F = 0.95).

-

Measurement:

-

Prepare a series of dilutions of both the DTCI sample and the standard in the same solvent.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum of each solution under identical instrument settings (excitation wavelength, slit widths).

-

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where:

-

Φ_std is the quantum yield of the standard.

-

Grad is the gradient obtained from a plot of integrated fluorescence intensity versus absorbance for the sample and the standard.

-

n is the refractive index of the solvent for the sample and the standard.

-

dot

Caption: Experimental workflow for determining the spectral characteristics of DTCI.

Conclusion

The spectral characteristics of this compound are highly dependent on the solvent environment. This guide provides a foundational understanding of these properties and the experimental procedures required for their accurate measurement. For researchers, scientists, and drug development professionals, a thorough understanding of the solvatochromic behavior of DTCI is essential for its effective application as a fluorescent probe and in other advanced materials. Further research to expand the database of its photophysical properties in a wider range of solvents will undoubtedly enhance its utility in various scientific and technological fields.

References

An In-depth Technical Guide to the Synthesis and Purification of 3,3'-Diethylthiacarbocyanine Iodide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3,3'-Diethylthiacarbocyanine iodide, a fluorescent dye with significant applications in biomedical research and diagnostics. This document outlines the chemical pathway, detailed experimental protocols, and purification methods to obtain a high-purity product suitable for research use.

Overview and Properties

This compound, often abbreviated as DTCI, is a member of the cyanine (B1664457) dye family, characterized by two benzothiazole (B30560) heterocyclic nuclei linked by a polymethine bridge. Its strong absorption and fluorescence in the visible spectrum make it a valuable tool for various scientific applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 905-97-5[1] |

| Molecular Formula | C₂₁H₂₁IN₂S₂[1] |

| Molecular Weight | 492.44 g/mol |

| Appearance | Green powder or crystals |

| Melting Point | >300 °C (decomposes) |

| Absorption Maximum (λmax) | 424 nm |

| Solubility | Soluble in methanol, ethanol, and DMSO[2] |

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the quaternization of the nitrogen atom in 2-methylbenzothiazole (B86508) using an ethylating agent to form a benzothiazolium salt. The subsequent and final step is a condensation reaction of this intermediate with a suitable one-carbon linker, such as triethyl orthoformate, in the presence of a basic catalyst.

References

An In-depth Technical Guide to 3,3'-Diethylthiacarbocyanine Iodide for Researchers and Drug Development Professionals

Introduction

3,3'-Diethylthiacarbocyanine iodide, commonly known as DiSC2(3), is a carbocyanine dye extensively utilized in biomedical research and drug development. Its lipophilic and cationic nature, coupled with environment-sensitive fluorescence, makes it a powerful tool for investigating cellular and mitochondrial membrane potential. This technical guide provides a comprehensive overview of its chemical properties, spectral characteristics, and a detailed protocol for its application in assessing mitochondrial membrane potential.

Chemical Structure and IUPAC Name

This compound is a symmetric cyanine (B1664457) dye. It consists of two benzothiazole (B30560) rings linked by a polymethine chain, with ethyl groups attached to the nitrogen atoms. The positive charge of the cyanine cation is balanced by an iodide anion.

Chemical Structure:

IUPAC Name: (2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole iodide[1]

It is important to distinguish this compound from its longer-chain analog, 3,3'-Diethylthiatricarbocyanine iodide (DTTC), which has a heptamethine chain instead of a trimethine chain.

Physicochemical and Spectral Properties

The utility of this compound as a fluorescent probe is defined by its photophysical properties. These properties can be influenced by the solvent environment, concentration, and binding to biological structures. A summary of its key quantitative data is presented in the table below.

| Property | Value | Solvent/Conditions |

| Molecular Formula | C21H21IN2S2 | |

| Molecular Weight | 492.44 g/mol | |

| CAS Number | 905-97-5 | |

| Appearance | Amber to brown to dark green powder/crystals | |

| Melting Point | 268-270 °C (decomposes) | |

| Absorption Maximum (λmax) | 559.25 nm | Ethanol |

| Molar Absorptivity (ε) | 161,000 M⁻¹cm⁻¹ | Ethanol |

| Fluorescence Emission Maximum | Not specified in search results | |

| Fluorescence Quantum Yield (Φ) | 0.05 | Ethanol |

| Solubility | Soluble in methanol, ethanol, DMSO |

Application in Measuring Mitochondrial Membrane Potential

A primary application of this compound is the measurement of mitochondrial membrane potential (ΔΨm). In healthy, energized cells, the dye accumulates in the mitochondria due to the negative potential across the inner mitochondrial membrane. This accumulation leads to fluorescence quenching. When the mitochondrial membrane potential collapses, as in apoptosis or mitochondrial dysfunction, the dye is released into the cytoplasm, resulting in an increase in fluorescence.

Experimental Protocol: Measurement of Mitochondrial Membrane Potential using Flow Cytometry

This protocol provides a general framework for assessing changes in mitochondrial membrane potential in a cell suspension using this compound and flow cytometry. Optimization of dye concentration and incubation time is recommended for specific cell types and experimental conditions.

Materials:

-

This compound (DiSC2(3))

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Cell culture medium

-

Cell suspension of interest

-

FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) or other uncoupler for positive control

-

Flow cytometer with appropriate laser and filter sets

Procedure:

-

Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

-

Cell Preparation: Harvest cells and resuspend them in a suitable buffer or culture medium at a concentration of approximately 1 x 10^6 cells/mL.

-

Dye Loading: Add the this compound stock solution to the cell suspension to achieve a final concentration in the range of 1-10 nM. The optimal concentration should be determined empirically.

-

Incubation: Incubate the cells with the dye for 15-30 minutes at 37°C, protected from light.

-

Positive Control (Optional but Recommended): To a separate aliquot of cells, add an uncoupling agent such as FCCP (final concentration 5-10 µM) to dissipate the mitochondrial membrane potential. This serves as a control for a depolarized state.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite the dye with a 488 nm or 561 nm laser and collect the fluorescence emission using an appropriate filter (e.g., a 585/42 nm bandpass filter).

-

Data Analysis: The fluorescence intensity of the cell population is proportional to the mitochondrial membrane potential. A decrease in fluorescence intensity indicates hyperpolarization, while an increase in fluorescence intensity suggests depolarization. Compare the fluorescence of the treated cells to that of the untreated and positive controls.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow for assessing mitochondrial membrane potential using this compound.

References

3,3'-Diethylthiacarbocyanine iodide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3'-Diethylthiacarbocyanine iodide, a versatile fluorescent dye with significant applications in biological research and diagnostics. This document details its fundamental properties, mechanism of action as a membrane potential-sensitive probe, and standardized protocols for its use in cellular analysis.

Core Compound Data

This compound is a lipophilic, cationic cyanine (B1664457) dye widely utilized for its fluorescent properties, which are sensitive to the surrounding environment. This characteristic makes it an invaluable tool for investigating cellular and mitochondrial membrane potential.

| Property | Value |

| CAS Number | 905-97-5 |

| Molecular Formula | C₂₁H₂₁IN₂S₂ |

| Molecular Weight | 492.44 g/mol |

| Appearance | Amber to brown to dark green powder or crystals |

| Synonyms | DiSC2(3), 3-Ethyl-2-[3-[3-ethyl-2(3H)-benzothiazolylidene]-1-propenyl]benzothiazolium iodide |

| Excitation Maximum (in Methanol) | Approximately 555-560 nm |

| Emission Maximum (in Methanol) | Varies with environment |

Mechanism of Action as a Membrane Potential Probe

This compound's utility as a membrane potential sensor stems from its cationic nature and lipophilic structure. The dye's fluorescence is highly dependent on its concentration. In aqueous solutions, it exists as monomers and is weakly fluorescent. However, its positive charge drives its accumulation across polarized biological membranes, such as the plasma membrane and, most notably, the inner mitochondrial membrane, in response to the negative membrane potential.

In healthy cells with a high mitochondrial membrane potential, the dye accumulates within the mitochondria at high concentrations. This concentration leads to the formation of J-aggregates, which exhibit a red-shifted fluorescence emission. Conversely, in cells with a depolarized mitochondrial membrane, the dye fails to accumulate, remaining in the cytoplasm as monomers with a green fluorescence emission. The ratio of red to green fluorescence, therefore, serves as a reliable indicator of the mitochondrial membrane potential.

Caption: Workflow of this compound in response to mitochondrial membrane potential.

Experimental Protocols

The following are generalized protocols for the use of this compound in fluorescence microscopy and flow cytometry. Optimization for specific cell types and experimental conditions is recommended.

Preparation of Stock and Working Solutions

-

Stock Solution (1-10 mM): Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot and store at -20°C to -80°C, protected from light.

-

Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline (PBS) or cell culture medium) to the desired final concentration.

Staining Protocol for Fluorescence Microscopy (Adherent Cells)

-

Cell Culture: Seed cells on glass coverslips or in imaging-compatible plates and culture to the desired confluency.

-

Treatment: If applicable, treat the cells with the experimental compounds.

-

Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or culture medium.

-

Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium. Visualize the cells using a fluorescence microscope with filter sets appropriate for detecting green (monomers) and red (J-aggregates) fluorescence.

Staining Protocol for Flow Cytometry (Suspension Cells)

-

Cell Preparation: Harvest cells and adjust the cell density to approximately 1 x 10⁶ cells/mL in culture medium or PBS.

-

Treatment: If applicable, treat the cells with the experimental compounds.

-

Staining: Add the this compound working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed PBS or culture medium. Repeat the wash step.

-

Analysis: Resuspend the final cell pellet in a suitable buffer for flow cytometry. Analyze the samples immediately on a flow cytometer equipped with lasers and filters capable of detecting green and red fluorescence.

Caption: A generalized workflow for assessing mitochondrial membrane potential using this compound.

An In-depth Technical Guide to the Solubility and Stability of 3,3'-Diethylthiacarbocyanine Iodide in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3,3'-Diethylthiacarbocyanine iodide (DTCI) in aqueous solutions. DTCI is a widely utilized cyanine (B1664457) dye in various scientific and biomedical applications, including fluorescence microscopy, photographic sensitization, and as a probe in biological systems. However, its efficacy in aqueous environments is often hampered by limited solubility and stability. This document consolidates available data on these properties, outlines factors influencing them, and provides detailed experimental protocols for their assessment. Furthermore, it includes visualizations of key concepts and experimental workflows to aid in the practical application of this knowledge.

Introduction

This compound, a member of the carbocyanine dye family, is characterized by its vibrant color and strong fluorescence properties. Its molecular structure consists of two benzothiazole (B30560) rings linked by a polymethine chain, which is responsible for its spectral characteristics. Despite its broad utility, the application of DTCI in aqueous-based research and development is often challenging due to its poor water solubility and susceptibility to degradation. Understanding and mitigating these limitations are crucial for its effective use.

Solubility of this compound

The solubility of a compound is a critical parameter that dictates its bioavailability and utility in various formulations. DTCI is known to be sparingly soluble in water, a characteristic attributed to its largely nonpolar aromatic structure.

Factors Influencing Solubility

Several factors can influence the solubility of DTCI in aqueous solutions:

-

Solvent Composition: While poorly soluble in water, DTCI exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol. The addition of organic co-solvents to aqueous solutions can significantly enhance the solubility of DTCI.

-

pH: The pH of the aqueous solution can influence the charge state of the dye molecule, potentially affecting its solubility.

-

Aggregation: In aqueous solutions, DTCI has a strong tendency to form aggregates, such as dimers and higher-order H- and J-aggregates.[1] This aggregation behavior is concentration-dependent and can effectively reduce the concentration of the monomeric, soluble form of the dye. The formation of unstacked aggregates of high molar mass has been proposed in water.

Quantitative Solubility Data

Quantitative data on the aqueous solubility of this compound is scarce in publicly available literature. Commercial suppliers often state that the compound is soluble in organic solvents but provide limited information on its aqueous solubility. One supplier indicates a solubility of 100 mg/mL in DMSO.

| Property | Value | Solvent | Reference |

| Solubility | 100 mg/mL (203.07 mM) | DMSO | [2] |

| Aqueous Solubility | Sparingly soluble (qualitative) | Water | |

| Solubility | Soluble (qualitative) | Methanol | [3] |

| Solubility | Soluble (qualitative) | Ethanol | [3] |

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method, as outlined in OECD Guideline 105.

Objective: To determine the saturation solubility of this compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature.

Materials:

-

This compound powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Volumetric flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

UV-Vis spectrophotometer or a validated HPLC system

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of DTCI powder to a known volume of PBS in a sealed flask.

-

Equilibration: Place the flask in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the suspension at a high speed to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

-

Quantification: Analyze the concentration of DTCI in the filtrate using a suitable analytical method. UV-Vis spectrophotometry can be used by measuring the absorbance at the λmax of DTCI and calculating the concentration using a pre-established calibration curve. Alternatively, a validated stability-indicating HPLC method can provide more specific quantification.

-

Data Analysis: The determined concentration represents the saturation solubility of DTCI under the specified conditions.

References

The Dawn of a New Hue: An In-depth Technical Guide to the Early Research and Discovery of Thiacarbocyanine Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research and discovery of thiacarbocyanine dyes, a pivotal class of polymethine dyes that revolutionized photographic sensitization and laid the groundwork for modern applications in biotechnology and medicine. We will explore the pioneering syntheses, key chemical structures, and the fundamental mechanisms of action that defined their early development.

Introduction: The Quest for Color and Light Sensitivity

The late 19th and early 20th centuries marked a period of intense innovation in synthetic organic chemistry. Following the synthesis of the first synthetic dye, mauveine, by William Henry Perkin in 1856, the race was on to create new colorants with diverse properties. A significant challenge in the burgeoning field of photography was the limited spectral sensitivity of silver halide emulsions, which were naturally sensitive only to blue and ultraviolet light. This limitation spurred the search for "sensitizers" – dyes that could adsorb to the silver halide crystals and transfer light energy from the green, red, and near-infrared regions of the spectrum, thereby making the photographic plates panchromatic.

It was within this context that the cyanine (B1664457) dyes, and specifically the thiacarbocyanines, emerged. The term "polymethine dyes" was first introduced by the German chemist Walter König in 1922 to describe this class of compounds characterized by a series of conjugated double bonds.[1] Thiacarbocyanine dyes, which feature benzothiazole (B30560) nuclei, proved to be particularly effective sensitizers.

The Pioneers and the First Syntheses

While the first cyanine dye was synthesized by Charles Hanson Greville Williams in 1856, the specific discovery of thiacarbocyanine dyes is less singularly documented. The early development of these dyes was a result of systematic investigations by chemists in academic and industrial laboratories, notably in Germany. The work of scientists like Walter König was instrumental in understanding the structure and synthesis of this class of dyes.

One of the earliest and most representative thiacarbocyanine dyes is 3,3'-Diethylthiacarbocyanine (B14174943) iodide . While the exact date of its first synthesis is not definitively cited in the available literature, its structural class became prominent in the early 20th century following the elucidation of the structure of related cyanine dyes like Pinacyanol by William H. Mills and Frances M. Hamer around 1920.

Experimental Protocols: Synthesis of an Early Thiacarbocyanine Dye

The synthesis of symmetrical thiacarbocyanine dyes in the early 20th century typically involved the condensation of two molecules of a quaternary salt of a heterocyclic base with a linking agent that provides the central carbon atom of the trimethine chain.

Synthesis of 3,3'-Diethylthiacarbocyanine Iodide

The following protocol is a representative method for the synthesis of this compound, based on established principles of cyanine dye synthesis from that era.

Materials:

-

Diethyl sulfate (B86663)

-

Ethyl orthoformate

-

Potassium iodide

Procedure:

-

Quaternization of 2-Methylbenzothiazole:

-

In a round-bottom flask, dissolve 2-methylbenzothiazole in a suitable solvent such as nitrobenzene.

-

Add an excess of diethyl sulfate to the solution.

-

Heat the mixture under reflux for several hours to facilitate the quaternization reaction, forming 2-methyl-3-ethylbenzothiazolium ethyl sulfate.

-

Allow the reaction mixture to cool, and collect the precipitated quaternary salt by filtration. Wash the salt with a non-polar solvent like ether to remove unreacted starting materials.

-

-

Condensation Reaction:

-

Dissolve the 2-methyl-3-ethylbenzothiazolium ethyl sulfate in pyridine.

-

Add ethyl orthoformate to the solution. Ethyl orthoformate serves as the source of the central methine carbon.

-

Heat the mixture under reflux. The pyridine acts as a basic catalyst, promoting the condensation of two molecules of the quaternary salt with the orthoformate.

-

The reaction progress can be monitored by the development of a deep color.

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture.

-

Add a concentrated aqueous solution of potassium iodide to precipitate the dye as the iodide salt.

-

Collect the crude this compound by filtration.

-

Recrystallize the crude dye from ethanol to obtain purified, crystalline this compound.

-

Quantitative Data of an Early Thiacarbocyanine Dye

The following table summarizes the key spectroscopic properties of this compound, a representative early thiacarbocyanine dye. This data is crucial for understanding its light-absorbing and emitting characteristics, which are central to its function as a photographic sensitizer (B1316253) and a fluorescent probe.

| Property | Value | Solvent | Reference(s) |

| Absorption Maximum (λmax) | 557 - 559 nm | Methanol, Ethanol | [2][3][4] |

| Molar Extinction Coefficient (ε) | 126,000 cm⁻¹M⁻¹ at 559 nm | Ethanol | [2] |

| Fluorescence Emission Maximum | ~570 nm | Ethanol | |

| Fluorescence Quantum Yield (ΦF) | 0.05 | Ethanol | [2] |

Mechanism of Action: Spectral Sensitization

The primary application of early thiacarbocyanine dyes was in the spectral sensitization of silver halide photographic emulsions. The mechanism by which these dyes transfer energy to the silver halide crystals is a cornerstone of photographic science.

The Electron Transfer Mechanism

The most widely accepted mechanism for spectral sensitization by thiacarbocyanine dyes is the electron transfer mechanism . This process can be broken down into the following key steps:

-

Adsorption: The thiacarbocyanine dye molecules adsorb onto the surface of the silver halide (AgX) crystals in the photographic emulsion.

-

Light Absorption: The dye molecule absorbs a photon of light in a spectral region where the silver halide itself is not sensitive (e.g., green or red light). This excites an electron in the dye molecule from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO).

-

Electron Injection: The excited electron in the LUMO of the dye has sufficient energy to be injected into the conduction band of the silver halide crystal.

-

Latent Image Formation: The injected electron is now mobile within the silver halide crystal and can reduce a silver ion (Ag⁺) to a silver atom (Ag⁰). The aggregation of several silver atoms at a sensitivity speck on the crystal surface forms a latent image center.

-

Dye Regeneration: The oxidized dye molecule (now a radical cation) can be regenerated by accepting an electron from a species in the emulsion, such as a halide ion (X⁻) or a gelatin molecule, which then becomes oxidized.

Visualizations

Synthesis Workflow of this compound

Caption: Synthetic pathway for this compound.

Mechanism of Spectral Sensitization

Caption: Electron transfer mechanism in spectral sensitization.

Conclusion

The early research and discovery of thiacarbocyanine dyes were driven by the practical needs of the burgeoning field of photography. The development of synthetic routes to these compounds and the understanding of their photosensitizing properties represent a significant milestone in applied chemistry. The principles of light absorption, energy transfer, and electron injection elucidated in this early work continue to be relevant in modern applications, from fluorescent labeling in biological imaging to the development of advanced materials for optoelectronics. This guide provides a foundational understanding of the key discoveries and experimental approaches that paved the way for the widespread use of this important class of dyes.

References

In-Depth Technical Guide: Potential Toxicity and Safety Handling of 3,3'-Diethylthiacarbocyanine Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and potential toxicity of 3,3'-Diethylthiacarbocyanine iodide (CAS 905-97-5), along with detailed safety handling procedures. The information is compiled from available safety data sheets, toxicological databases, and relevant scientific literature. This document is intended to inform laboratory personnel and researchers on the potential hazards and to provide clear protocols for safe handling and emergency procedures.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | DiSC2(3), 3-Ethyl-2-(3-[3-ethyl-2(3H)benzothiazolylidene]-1-propenyl)benzothiazolium iodide | [2][3] |

| CAS Number | 905-97-5 | [1] |

| Molecular Formula | C21H21IN2S2 | [1] |

| Molecular Weight | 492.44 g/mol | [1] |

| Appearance | Green crystalline powder | [4] |

| Solubility | Soluble in methanol, ethanol, or DMSO. Does not mix well with water. | [4][5] |

| Melting Point | 268-270 °C (decomposes) | [6] |

Toxicological Data

Quantitative toxicological data for this compound is limited. The following tables summarize available data for the compound itself and for structurally related cyanine (B1664457) dyes, which can provide an indication of potential toxicity.

Acute Toxicity Data

| Compound | Test Species | Route of Administration | LD50 (Lethal Dose, 50%) | Reference |

| 3,3'-Diethylthiadicarbocyanine iodide (Dithiazanine iodide) | Rat | Oral | 165 - 192 mg/kg | [7][8] |

| 3,3'-Diethylthiatricarbocyanine iodide | Mouse | Intraperitoneal | 0.1 mg/kg | [5] |

Note: No specific oral, dermal, or inhalation LD50/LC50 data has been found for this compound.

In Vitro Cytotoxicity Data

| Compound | Cell Line | Assay Endpoint | IC50 (Half maximal inhibitory concentration) | Reference |

| This compound | Monkey Normal Kidney Epithelial Cells (CV-1) | Growth Inhibition | 1.2 µM | [9] |

| This compound | Human Colon Carcinoma Cells (CX-1) | Growth Inhibition | 0.06 µM | [9] |

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[10]

GHS Hazard Statements:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

Signal Word: Warning[11]

Hazard Pictograms:

Mechanisms of Toxicity and Signaling Pathways

The toxicity of cyanine dyes, including this compound, is often linked to their ability to interact with and disrupt cellular membranes, particularly mitochondrial membranes.[12] Their cationic nature facilitates accumulation within the mitochondria due to the negative mitochondrial membrane potential.[12]

Mitochondrial Targeting and Apoptosis Induction

Several studies on related cyanine dyes indicate a common mechanism of cytotoxicity involving mitochondrial targeting, which can lead to the induction of apoptosis (programmed cell death).[2][13][14] This process can be initiated through the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[13] The released cytochrome c can then activate a caspase cascade, ultimately leading to cell death.[13]

Caption: Proposed mitochondrial-mediated apoptosis pathway for cyanine dyes.

Safety Handling and Personal Protective Equipment (PPE)

Due to its irritant properties and potential toxicity, strict safety protocols must be followed when handling this compound.[15][16]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[15]

-

Use a local exhaust ventilation system to control airborne dust.[7]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[7][17] Change gloves immediately if contaminated.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 respirator or higher is recommended.[18]

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe dust.[17]

-

Wash hands thoroughly after handling.[7]

-

Do not eat, drink, or smoke in the laboratory.[15]

-

Keep containers tightly closed when not in use.[7]

-

Store in a cool, dry, and well-ventilated place away from light and incompatible materials such as strong oxidizing agents.[7][15]

Experimental Protocols for Toxicity Assessment

The following are summaries of standard OECD guidelines and other relevant protocols for assessing the potential toxicity of a chemical like this compound.

Acute Oral Toxicity (Based on OECD Guideline 401 - Note: This guideline has been deleted but the principles are still relevant for understanding historical data and basic methodology)

Caption: Workflow for an acute oral toxicity study based on OECD 401.

-

Principle: To determine the dose of a substance that is lethal to 50% of a test animal population after a single oral administration.[19][20]

-

Methodology:

-

Healthy young adult rodents are fasted prior to dosing.[20]

-

The test substance is administered in graduated doses to several groups of animals, with one dose per group.[19]

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[20]

-

A gross necropsy is performed on all animals.[19]

-

The LD50 is calculated statistically from the dose-response data.[19]

-

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Caption: Workflow for an acute dermal irritation study based on OECD 404.

-

Principle: To assess the potential of a substance to cause skin irritation or corrosion after a single application.[15][21]

-

Methodology:

-

The fur is clipped from the back of an albino rabbit 24 hours before the test.[22]

-

0.5 g of the solid test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch.[21]

-

The exposure period is 4 hours.[21]

-

After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling).[22]

-

Observations are scored at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended to 14 days to assess reversibility.[7][21]

-

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Caption: Workflow for an acute eye irritation study based on OECD 405.

-

Principle: To determine the potential of a substance to cause irritation or corrosion to the eye.[9][23]

-

Methodology:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit. The other eye serves as a control.[10][24]

-

The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[9][24]

-

The ocular reactions are scored according to a standardized system. The duration of the study should be sufficient to evaluate the reversibility of the effects.[24]

-

Bacterial Reverse Mutation Test (Ames Test)

Caption: General workflow for the Ames test.

-

Principle: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[25][26]

-

Methodology:

-

Several strains of S. typhimurium that cannot synthesize histidine are used.[5]

-

The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 liver extract).[5]

-

The treated bacteria are plated on a medium lacking histidine.[5]

-

Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies.[25]

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[26]

-

In Vitro Mammalian Cell Micronucleus Test (Based on OECD Guideline 487)

Caption: Workflow for the in vitro micronucleus test.

-

Principle: To detect genotoxic damage by identifying micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in the cytoplasm of cells that have undergone division after exposure to a test substance.[27][28]

-

Methodology:

-

Mammalian cells are exposed to the test substance.[29]

-

Cytochalasin B is added to block cytokinesis, resulting in binucleated cells, which ensures that only cells that have undergone mitosis are scored.[29]

-

Cells are harvested, fixed, and stained.[29]

-

The frequency of micronuclei in a large number of binucleated cells is determined.[29]

-

A significant increase in the frequency of micronucleated cells indicates that the substance may be clastogenic (causing chromosome breaks) or aneugenic (causing chromosome loss).[28]

-

Emergency Procedures

-

In case of skin contact: Immediately wash off with soap and plenty of water.[7] If skin irritation occurs, get medical advice/attention.[11]

-

In case of eye contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing.[11] If eye irritation persists, get medical advice/attention.[11]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[11] Call a POISON CENTER or doctor/physician if you feel unwell.[11]

-

If swallowed: Rinse mouth.[23] Immediately call a POISON CENTER or doctor.[23]

-

In case of a spill: Wear appropriate PPE.[15] Avoid dust formation.[17] Sweep up the material and place it in a suitable container for disposal.[15]

Conclusion

References

- 1. oecd.org [oecd.org]

- 2. Mitochondrial Impairment by Cyanine-Based Small Molecules Induces Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. eurolab.net [eurolab.net]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of the Apoptotic Response Induced by the Cyanine Dye D112: A Potentially Selective Anti-Cancer Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyanine-induced apoptosis for cancer therapy [accscience.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. oecd.org [oecd.org]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. bemsreports.org [bemsreports.org]

- 21. oecd.org [oecd.org]

- 22. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 23. nucro-technics.com [nucro-technics.com]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. microbiologyinfo.com [microbiologyinfo.com]

- 26. criver.com [criver.com]

- 27. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]

- 28. x-cellr8.com [x-cellr8.com]

- 29. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

An In-depth Technical Guide to the Interaction of 3,3'-Diethylthiacarbocyanine Iodide with Biological Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diethylthiacarbocyanine iodide, a member of the carbocyanine dye family, is a lipophilic, cationic fluorescent probe extensively utilized in cellular and membrane biophysics research. Its primary application lies in the measurement of membrane potential across biological membranes, including the plasma membrane and mitochondrial inner membrane. The dye's photophysical properties are highly sensitive to its local environment, making it a powerful tool for investigating the bioenergetics of cells and organelles. This technical guide provides a comprehensive overview of the interaction of this compound with biological membranes, detailing its mechanism of action, quantitative biophysical data, and standardized experimental protocols.

Mechanism of Interaction with Biological Membranes

The interaction of this compound with biological membranes is governed by its physicochemical properties and the electrochemical potential across the lipid bilayer. As a positively charged, lipophilic molecule, it readily partitions from the aqueous phase into the hydrophobic core of the membrane.[1]

The core mechanism of its use as a membrane potential probe is based on the Nernst equation, which describes the distribution of an ion across a permeable membrane at equilibrium. In response to a negative-inside membrane potential, the cationic dye accumulates in the cytoplasm or mitochondrial matrix. This accumulation leads to a concentration-dependent self-quenching of its fluorescence.[2][3] Conversely, membrane depolarization results in the release of the dye from the cell or organelle, leading to an increase in fluorescence intensity as the dye becomes dequenched in the extracellular medium.[3]

The fluorescence of this compound is significantly enhanced upon incorporation into lipid bilayers compared to its fluorescence in aqueous solutions.[1] This is attributed to the rigid environment of the membrane, which restricts non-radiative decay pathways of the excited state.[4] In aqueous solutions, the dye can form non-fluorescent aggregates, further contributing to the low fluorescence signal outside the membrane.[5]

Quantitative Data

The following tables summarize the key quantitative data related to the photophysical properties of this compound and its interaction with membrane mimetic systems.

Table 1: Photophysical Properties of this compound

| Property | Value | Solvent/Environment | Reference |

| Absorption Maximum (λmax) | 559.25 nm | Ethanol | [6] |

| Molar Extinction Coefficient (ε) | 161,000 M-1cm-1 | Ethanol | [6] |

| Emission Maximum (λem) | ~575 nm | Ethanol | [6] |

| Fluorescence Quantum Yield (ΦF) | 0.05 | Ethanol | [6] |

| Fluorescence Quantum Yield (ΦF) | 0.042 | Chloroform (B151607) | [7] |

Table 2: Environmental Effects on Fluorescence

| Condition | Observation | Rationale | Reference |

| Incorporation into Liposomes | Significant fluorescence enhancement | Reduced non-radiative decay in the rigid membrane environment. | [1][4] |

| High Concentration in Aqueous Solution | Formation of non-fluorescent aggregates | π-stacked and unstacked aggregate formation. | [5] |

| High Concentration inside Cells | Fluorescence quenching | Self-quenching due to dye aggregation. | [3] |

Experimental Protocols

I. Preparation of Liposomes for Membrane Interaction Studies

This protocol describes the preparation of unilamellar liposomes, which serve as a simplified model system for biological membranes.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired lipid composition

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Dissolve the desired amount of lipid (e.g., 10 mg) in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film with PBS by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

-

For the formation of unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles.

-

Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a mini-extruder.[8] This will result in a homogenous population of LUVs.

II. Measurement of Membrane Potential using Fluorescence Spectroscopy

This protocol outlines the use of this compound to measure changes in membrane potential in a cell suspension using a fluorometer.

Materials:

-

Cell suspension (e.g., cultured cells, erythrocytes)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

-

Valinomycin (B1682140) (a K+ ionophore, for inducing depolarization)

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP, a protonophore, for complete depolarization)

-

Fluorometer

Procedure:

-

Wash and resuspend the cells in HBSS to a final concentration of approximately 1 x 106 cells/mL.

-

Transfer the cell suspension to a cuvette for the fluorometer.

-

Add this compound to the cell suspension to a final concentration in the low micromolar range (e.g., 1-5 µM). The optimal concentration should be determined empirically.

-

Record the baseline fluorescence for a few minutes to allow the dye to equilibrate with the cells. The excitation and emission wavelengths should be set according to the dye's properties in the membrane environment (e.g., Excitation ~550 nm, Emission ~570 nm).

-

To induce membrane depolarization, add a known concentration of valinomycin (in the presence of extracellular K+) or CCCP and continue recording the fluorescence.

-

An increase in fluorescence intensity indicates membrane depolarization.

-

The fluorescence signal can be calibrated to membrane potential (mV) by titrating with varying concentrations of extracellular potassium in the presence of valinomycin to clamp the membrane potential at different known values according to the Nernst equation.[9]

III. Flow Cytometry Analysis of Mitochondrial Membrane Potential

This protocol describes the use of a carbocyanine dye to assess mitochondrial membrane potential in a cell population by flow cytometry. While this protocol is often described for dyes like JC-1 or DiOC2(3), the principles are directly applicable to this compound.

Materials:

-

Cell suspension

-

This compound stock solution

-

Cell culture medium

-

CCCP (for control)

-

Flow cytometer with a 488 nm laser

Procedure:

-

Harvest and wash the cells, then resuspend them in pre-warmed cell culture medium at a concentration of approximately 1 x 106 cells/mL.

-

For a positive control for depolarization, treat a sample of cells with CCCP (e.g., 50 µM) for 5-10 minutes at 37°C.

-

Add this compound to all cell samples to a final concentration that should be optimized for the cell type (typically in the nanomolar to low micromolar range for mitochondrial staining).[3]

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Analyze the cells on the flow cytometer. The fluorescence emission can be collected in the green (e.g., FL1) and, in the case of dye aggregation at high mitochondrial potentials, potentially in the red (e.g., FL2) channels.

-

A decrease in fluorescence intensity in the primary emission channel is indicative of a loss of mitochondrial membrane potential.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involved in the interaction of this compound with biological membranes and its application in membrane potential assays.

Caption: Interaction of the dye with a biological membrane.

Caption: Workflow for a fluorescence-based membrane potential assay.

Caption: Relationship between membrane state and fluorescence.

References

- 1. DiSC2(3) [3,3-Diethylthiacarbocyanine iodide] | AAT Bioquest [aatbio.com]

- 2. Membrane potential can be determined in individual cells from the nernstian distribution of cationic dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. PhotochemCAD | this compound [photochemcad.com]

- 7. researchgate.net [researchgate.net]

- 8. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00325F [pubs.rsc.org]

- 9. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application